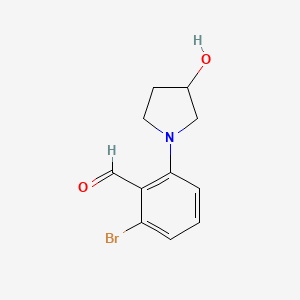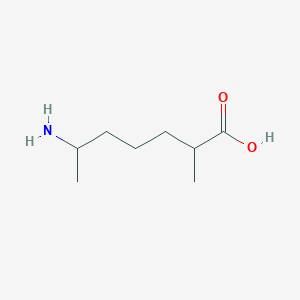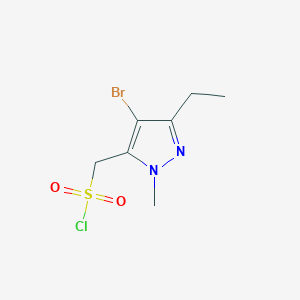
(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)methanesulfonyl chloride is a chemical compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This particular compound features a bromine atom, an ethyl group, and a methyl group attached to the pyrazole ring, along with a methanesulfonyl chloride functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)methanesulfonyl chloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound. For instance, the reaction of ethyl acetoacetate with hydrazine hydrate can yield 3-ethyl-1-methyl-1H-pyrazole.
Sulfonylation: The final step involves the introduction of the methanesulfonyl chloride group. This can be done by reacting the brominated pyrazole with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)methanesulfonyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonyl chloride group is highly reactive towards nucleophiles, leading to substitution reactions.
Coupling Reactions: The bromine atom can participate in palladium-catalyzed coupling reactions such as Suzuki or Heck reactions.
Oxidation and Reduction: The pyrazole ring can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Coupling Reactions: Palladium catalysts, along with ligands like triphenylphosphine, are commonly used. Reactions are often performed in solvents like DMF or toluene.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products Formed
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Coupling Reactions: Products include various substituted pyrazoles with extended conjugation or functional groups.
Oxidation and Reduction: Products include oxidized or reduced forms of the pyrazole ring.
Scientific Research Applications
(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)methanesulfonyl chloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It can be used to modify biomolecules, such as proteins or nucleic acids, through sulfonylation reactions.
Industry: It can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)methanesulfonyl chloride involves its reactivity towards nucleophiles. The methanesulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity can be exploited in various chemical transformations, including the modification of biomolecules or the synthesis of complex organic compounds.
Comparison with Similar Compounds
Similar Compounds
4-bromo-3-ethyl-1-methyl-1H-pyrazole: Lacks the methanesulfonyl chloride group but shares the pyrazole core structure.
4-bromo-1-ethyl-1H-pyrazole: Similar structure but with different substituents on the pyrazole ring.
3-bromo-1-methyl-1H-pyrazole: Another brominated pyrazole with different substitution patterns.
Uniqueness
The presence of both the bromine atom and the methanesulfonyl chloride group in (4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)methanesulfonyl chloride makes it a unique compound with distinct reactivity. This combination allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C7H10BrClN2O2S |
|---|---|
Molecular Weight |
301.59 g/mol |
IUPAC Name |
(4-bromo-5-ethyl-2-methylpyrazol-3-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C7H10BrClN2O2S/c1-3-5-7(8)6(11(2)10-5)4-14(9,12)13/h3-4H2,1-2H3 |
InChI Key |
MRUWZNWVIJFFHM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=C1Br)CS(=O)(=O)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



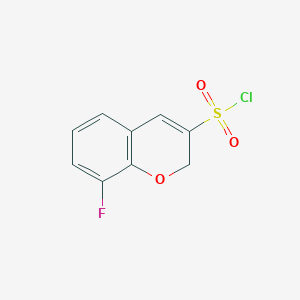

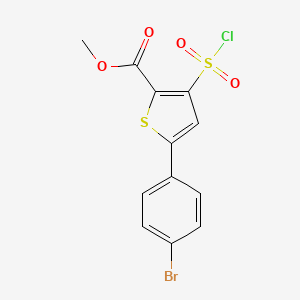
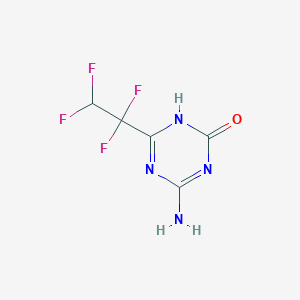

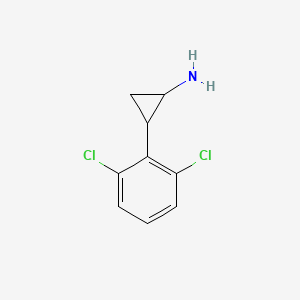

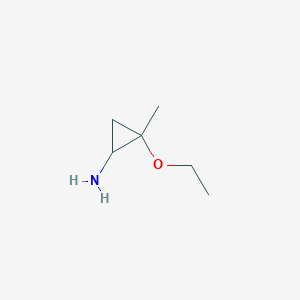
![1-[1-(Aminomethyl)cyclobutyl]-2-methoxyethan-1-one](/img/structure/B15254273.png)
